![molecular formula C21H20FN3O2 B5231271 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone, also known as FPQ-III, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to be responsible for its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been found to modulate the activity of various ion channels, including potassium and calcium channels. These biochemical and physiological effects are believed to be responsible for its therapeutic effects.
実験室実験の利点と制限
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. It also exhibits high selectivity and affinity for dopamine D2 and serotonin 5-HT1A receptors. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. In addition, it has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for research on 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone. One area of research could focus on improving its solubility and duration of action. Another area of research could focus on exploring its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, research could focus on developing new derivatives of this compound with improved therapeutic properties. Overall, this compound has shown great potential for therapeutic applications and warrants further investigation.
合成法
The synthesis of 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of triethylamine, followed by the reaction with 2-methylisoquinolin-1(2H)-one in the presence of potassium carbonate. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various research articles and has been found to yield high-quality this compound.
科学的研究の応用
4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. In addition, it has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as a diagnostic tool for various neurodegenerative disorders.
特性
IUPAC Name |
4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-23-14-19(17-4-2-3-5-18(17)20(23)26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSZOOWLAYKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

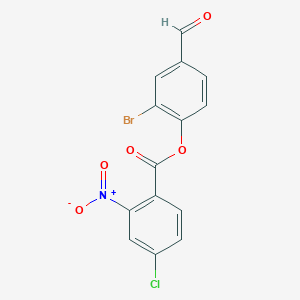
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
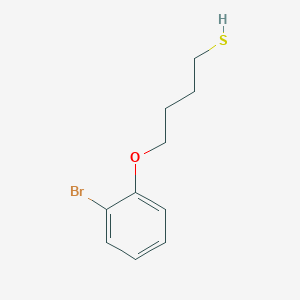
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
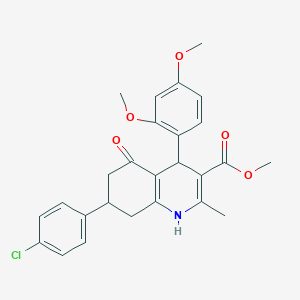
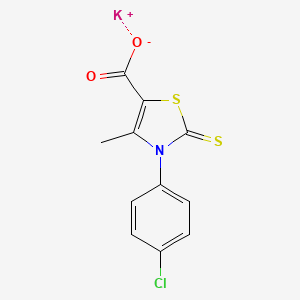
![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

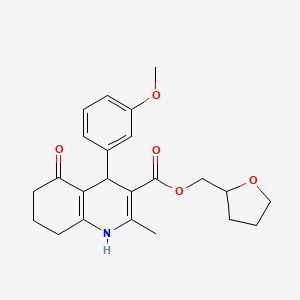
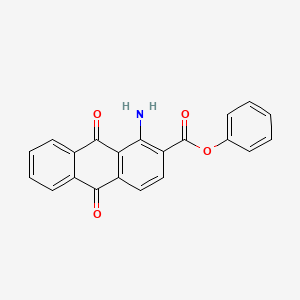
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)
